molecular formula C10H11N3S B1587972 2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide CAS No. 61689-99-4

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide

Cat. No.: B1587972
CAS No.: 61689-99-4
M. Wt: 205.28 g/mol
InChI Key: XJXHIQBZWBTMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.279 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties due to its benzimidazole core structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The benzimidazole core structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13-8-5-3-2-4-7(8)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHIQBZWBTMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407087
Record name (1-Methyl-1H-benzimidazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-99-4
Record name 1-Methyl-1H-benzimidazole-2-ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61689-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-benzimidazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide
Reactant of Route 3
Reactant of Route 3
2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide
Reactant of Route 4
Reactant of Route 4
2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide
Reactant of Route 5
Reactant of Route 5
2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.